molecular formula C16H11ClN2O3 B15366658 N'-(4-chlorobenzoyl)-1-benzofuran-2-carbohydrazide CAS No. 593239-97-5

N'-(4-chlorobenzoyl)-1-benzofuran-2-carbohydrazide

Cat. No.: B15366658
CAS No.: 593239-97-5
M. Wt: 314.72 g/mol
InChI Key: MZBGIPKMNSYCOA-UHFFFAOYSA-N
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Description

N'-(4-Chlorobenzoyl)-1-benzofuran-2-carbohydrazide is a synthetic carbohydrazide derivative characterized by a benzofuran core linked to a 4-chlorobenzoyl group via a hydrazide bridge. Its molecular structure combines the aromatic benzofuran system with a polar carbohydrazide moiety, enabling diverse interactions in biological systems.

Properties

CAS No.

593239-97-5

Molecular Formula

C16H11ClN2O3

Molecular Weight

314.72 g/mol

IUPAC Name

N'-(4-chlorobenzoyl)-1-benzofuran-2-carbohydrazide

InChI

InChI=1S/C16H11ClN2O3/c17-12-7-5-10(6-8-12)15(20)18-19-16(21)14-9-11-3-1-2-4-13(11)22-14/h1-9H,(H,18,20)(H,19,21)

InChI Key

MZBGIPKMNSYCOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NNC(=O)C3=CC=C(C=C3)Cl

solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: Quinoline-indole hybrids (e.g., compound 2a) exhibit notable antimicrobial activity, with melting points >270°C, attributed to extended conjugation and planar aromatic systems . The introduction of electron-withdrawing groups (e.g., nitro in ) may enhance electrophilic reactivity but reduce solubility.

Benzylidene analogs () form stable crystalline hydrates, suggesting utility in formulation development.

Synthetic Yields and Feasibility :

  • Derivatives synthesized via Schiff base reactions (e.g., compound 2a ) achieve yields >75% under reflux conditions with acetic acid catalysis , whereas more complex hybrids (e.g., ) show lower yields (~70%), likely due to steric hindrance .

Pharmacological and Physicochemical Comparisons

Key Findings:

  • Antimicrobial Potency : Fluorinated derivatives (e.g., compound 2b in ) show enhanced activity against Mycobacterium tuberculosis, likely due to improved membrane penetration .
  • Enzyme Inhibition : Benzimidazole-carbohydrazides () demonstrate α-glucosidase inhibition (IC₅₀: <10 µM), correlating with electron-deficient aromatic systems enhancing substrate mimicry .

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